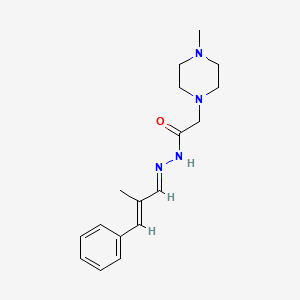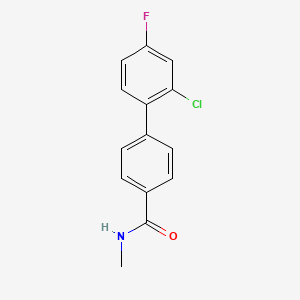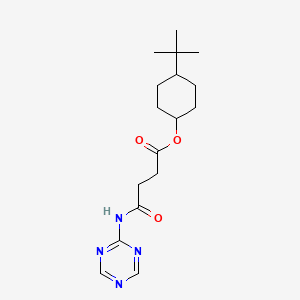
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a class of substances that are synthesized for various biological and chemical studies. The compound is related to various derivatives that have been explored for their pharmacological properties, including antidepressant and antianxiety activities, as well as anticancer and antimicrobial activities. Although specific studies directly addressing N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide are limited, related compounds provide a context for understanding its potential properties and applications.
Synthesis Analysis
The synthesis of similar hydrazone derivatives typically involves multistep processes including condensation reactions, Mannich reactions, and cyclization steps. Starting materials often include aromatic aldehydes, acetyl derivatives, and piperazine, among others. The precise synthesis route for N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide would likely involve similar steps, tailored to the specific functional groups present in this compound (Kumar et al., 2017).
Molecular Structure Analysis
Hydrazone derivatives like N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide are characterized by their N-N and C-N double bonds. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. These compounds can exhibit different geometries around their double bonds, influencing their biological and chemical behaviors (Quoc et al., 2019).
Chemical Reactions and Properties
The reactivity of hydrazone compounds can involve nucleophilic addition or substitution at the carbonyl or azomethine groups. They may also undergo cyclization reactions to form heterocyclic systems. These reactions can be influenced by the specific substituents on the hydrazone, leading to various biological activities (Kaya et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Acetylcholinesterase Inhibitors
Compounds structurally related to N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were found to exhibit significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticancer Activity
Several studies have focused on the synthesis of novel derivatives and their evaluation for anticancer activities. Notably, compounds with a similar piperazine structure have shown promising results against various cancer cell lines. For example, specific derivatives have exhibited significant anticancer activity in in vitro models against lung cancer, suggesting their potential as therapeutic agents in oncology (Yurttaş, Öztürk, & Cantürk, 2019).
Antimicrobial and Antifungal Applications
The structural analogs of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide have been assessed for their antimicrobial and antifungal properties. For instance, compounds like ketoconazole, which share similarities in chemical structure, have been widely recognized for their potent antifungal activity, underscoring the relevance of this chemical class in developing new antimycotic agents (Heeres, Backx, Mostmans, & Cutsem, 1979).
Neuropharmacological Effects
Research has also extended into the neuropharmacological effects of related compounds, particularly their potential as antiepileptic agents. The modification of the piperazine structure has led to the discovery of compounds with significant activity in preclinical models of epilepsy, highlighting the diverse therapeutic potential of this chemical framework (Rajak et al., 2013).
Tuberculostatic Activity
Some derivatives have been synthesized and tested for their tuberculostatic activity, demonstrating the potential of piperazine-containing compounds in treating tuberculosis. These studies suggest that modifications to the piperazine moiety can lead to compounds with significant activity against Mycobacterium tuberculosis (Foks et al., 2004).
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-15(12-16-6-4-3-5-7-16)13-18-19-17(22)14-21-10-8-20(2)9-11-21/h3-7,12-13H,8-11,14H2,1-2H3,(H,19,22)/b15-12+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCCAOYLXGHTD-PYEASBQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)
![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)
![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)


